
5-(3-Piperidylmethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidin-3-ylmethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a piperidine moiety. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common structural motif in many pharmaceuticals. The combination of these two rings in 5-(Piperidin-3-ylmethyl)thiazole makes it a compound of interest in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-3-ylmethyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. For example, 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be reacted with thiourea and substituted benzaldehydes in the presence of a catalyst like silica-supported tungstosilisic acid .
Industrial Production Methods: Industrial production of 5-(Piperidin-3-ylmethyl)thiazole may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use scalable reaction conditions and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Piperidin-3-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nucleophiles, and bases are often used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Piperidin-3-ylmethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-(Piperidin-3-ylmethyl)thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring’s aromaticity and the piperidine moiety’s basicity can influence its binding affinity and specificity. For example, thiazole derivatives have been shown to inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A basic scaffold found in many biologically active compounds.
Piperidine: A common structural motif in pharmaceuticals.
Thiazolidine: A saturated analog of thiazole with different biological activities.
Uniqueness: 5-(Piperidin-3-ylmethyl)thiazole combines the properties of both thiazole and piperidine, making it a versatile compound with unique chemical and biological properties. Its dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Eigenschaften
Molekularformel |
C9H14N2S |
|---|---|
Molekulargewicht |
182.29 g/mol |
IUPAC-Name |
5-(piperidin-3-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h6-8,10H,1-5H2 |
InChI-Schlüssel |
PRXYGCGNEACQKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2=CN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


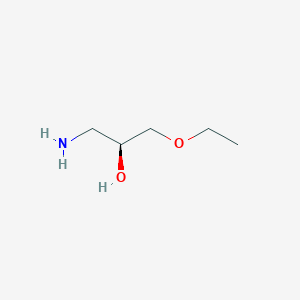
![2-(L-Prolyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B13348624.png)
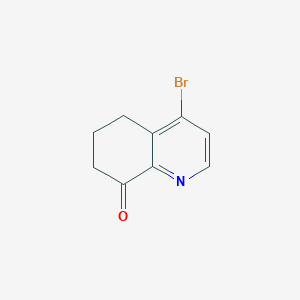
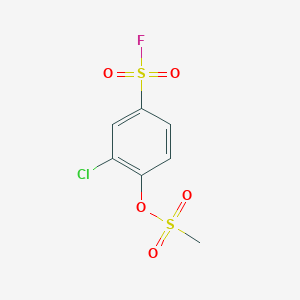
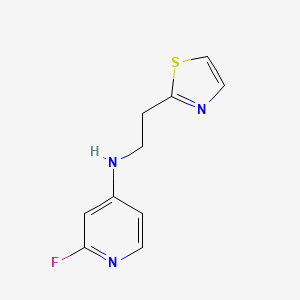
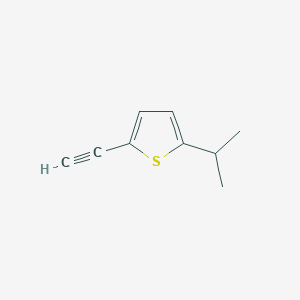
![[3-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B13348646.png)
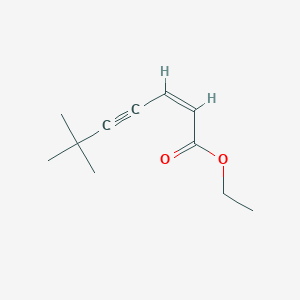
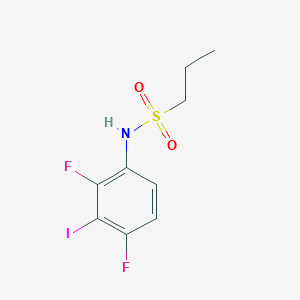

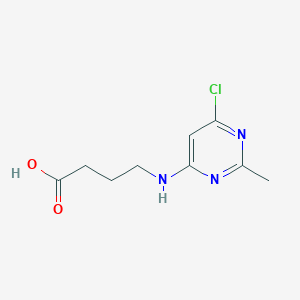
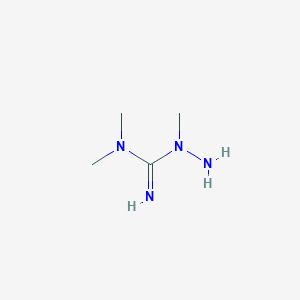
![Methyl (S)-3-(benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B13348696.png)

